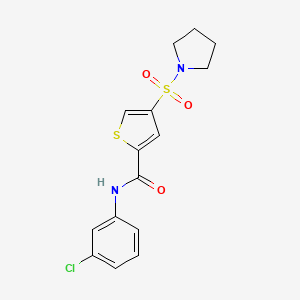

isopropyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as IBH and is known for its unique chemical structure, which makes it a promising candidate for drug development and other biomedical applications.

Scientific Research Applications

Friedel-Crafts Reaction and Synthetic Applications

The compound isopropyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate serves as a versatile intermediate in organic synthesis, particularly in the Friedel-Crafts acylation reactions. Studies by Kawase et al. (1970) have demonstrated the utility of related benzofuranyl ketones and carboxylic esters in organic transformations. These compounds undergo acylation and alkylation reactions to produce isopropylated products, showcasing their role in the synthesis of complex organic molecules. The research highlights the compound's potential in synthesizing keto-acids and dicarboxylic acids, pivotal intermediates in organic chemistry (Kawase, Okada, & Miwa, 1970).

Continuous Flow-Flash Chemistry for Scale-Up Synthesis

In the realm of process chemistry, the compound has been identified as a key intermediate in the efficient scale-up synthesis of biologically significant molecules. Seto et al. (2019) conducted a study focusing on the scale-up synthesis of 5-cyano-2-formylbenzoic acid using continuous flow-flash chemistry. This method leverages the rapid Br/Li exchange reaction facilitated by isopropyl 2-bromo-5-cyanobenzoate, illustrating how isopropyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and related compounds can be efficiently synthesized on a large scale. This research underscores the importance of innovative chemical processes in achieving high yields of crucial intermediates for further pharmaceutical and chemical research (Seto et al., 2019).

Electrochemical Synthesis of New Benzofuran Derivatives

Moghaddam et al. (2006) explored the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of nucleophiles to synthesize new benzofuran derivatives, indicating a broader scope of synthetic applications for benzofuran compounds. This study exemplifies the electrochemical approach to constructing benzofuran structures, potentially including the synthesis of isopropyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Such methods offer an environmentally friendly alternative to traditional synthesis, highlighting the compound's versatility in organic synthesis (Moghaddam et al., 2006).

properties

IUPAC Name |

propan-2-yl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO4/c1-6(2)17-13(16)12-7(3)18-11-5-9(14)10(15)4-8(11)12/h4-6,15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFUPKNFRIURPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)O)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5561497.png)

![5-ethyl-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5561502.png)

![1-(2-biphenylyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperazinone](/img/structure/B5561516.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5561531.png)

![4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5561545.png)

![methyl 4-{[(4-phenoxyphenyl)thio]methyl}benzoate](/img/structure/B5561562.png)

![N'-[(3S*,4R*)-1-(2,5-dimethoxybenzyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5561577.png)

![3-isopropyl-1-methyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5561581.png)

![1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5561602.png)

![2-(2,5-dimethylphenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}acetamide hydrochloride](/img/structure/B5561607.png)